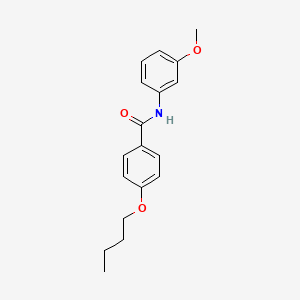

4-butoxy-N-(3-methoxyphenyl)benzamide

Description

4-Butoxy-N-(3-methoxyphenyl)benzamide is a benzamide derivative characterized by a butoxy group at the para position of the benzamide core and a 3-methoxyphenyl substituent on the amide nitrogen. This compound has garnered attention in medicinal chemistry due to its activity as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 5 (mGluR5), a Class C G protein-coupled receptor implicated in central nervous system (CNS) disorders such as schizophrenia and anxiety . Unlike orthosteric ligands, it binds to a non-MPEP allosteric site, enabling selective modulation of receptor activity .

Properties

IUPAC Name |

4-butoxy-N-(3-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-3-4-12-22-16-10-8-14(9-11-16)18(20)19-15-6-5-7-17(13-15)21-2/h5-11,13H,3-4,12H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEAICMIWJWQSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(3-methoxyphenyl)benzamide typically involves the reaction of 4-butoxybenzoic acid with 3-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the butoxy or methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-butoxy-N-(3-methoxyphenyl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The pharmacological profile of 4-butoxy-N-(3-methoxyphenyl)benzamide can be contextualized against structurally related benzamide derivatives with varying substituents and biological targets. Below is a comparative analysis based on substituent modifications, receptor selectivity, and efficacy:

Key Findings:

Substituent Impact on Receptor Selectivity :

- The 3-methoxyphenyl group in this compound and SC211 confers distinct receptor preferences. While the former targets mGluR5, SC211 binds selectively to dopamine D4 receptors (D4R), emphasizing the role of adjacent functional groups (e.g., piperazine in SC211) in dictating target engagement .

- Fluorine substitution (e.g., 2-fluorophenyl in VU0040237) enhances mGluR5 potency by improving hydrophobic interactions with the allosteric pocket .

Efficacy and Therapeutic Potential: this compound exhibits lower EC50 values (33 nM) compared to early analogs like VU0040237 (120 nM), suggesting iterative optimization of the benzamide scaffold . Quinazoline-derived benzamides (e.g., Quin-C1) diverge functionally, acting as formyl peptide receptor 2 (FPR2) agonists with pro-inflammatory roles in neutrophils, unlike the CNS-focused mGluR5 modulators .

Heterocyclic Modifications :

- Replacement of the phenyl ring with a 1,3,4-thiadiazole moiety () introduces unexplored physicochemical properties, though biological data remain lacking .

Data Tables

Table 1: Pharmacological Profiles of mGluR5 Benzamide Modulators

| Compound | EC50 (nM) | Efficacy (% vs. Glutamate) | Key Structural Feature | Reference |

|---|---|---|---|---|

| This compound | 33–1300 | 70–85% | 3-Methoxyphenyl | |

| VU0040237 | 120 | 65% | 2-Fluorophenyl | |

| VU0357121 | 89 | 90% | 2,4-Difluorophenyl |

Table 2: Structural Analogs and Divergent Targets

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.